![molecular formula C20H14BrN3O B414433 N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide CAS No. 391218-46-5](/img/structure/B414433.png)
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological and medicinal properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis process can vary depending on the desired benzimidazole derivative .
Molecular Structure Analysis
Benzimidazole has a heterocyclic structure, which is an essential scaffold in drug and pharmaceutical development . The benzimidazole core is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .
Chemical Reactions Analysis
Benzimidazole derivatives have been found to exhibit a variety of biological activities, including anticancer effects . They can interact with various biological targets and undergo a range of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. In general, benzimidazole is a solid at room temperature and is soluble in common organic solvents .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antimicrobial Activity : Benzimidazole derivatives, including compounds structurally related to N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide, have been synthesized and evaluated for their antimicrobial, anti-asthmatic, and anti-diabetic activities. These compounds have shown moderate activities in vitro, suggesting their potential as therapeutic agents in treating various conditions (Vinodkumar et al., 2008).
Antioxidant Properties : Some benzimidazole derivatives have been synthesized and assessed for their effects on lipid peroxidation in rat liver, demonstrating significant antioxidant properties. This highlights their potential application in developing treatments for oxidative stress-related diseases (Kuş et al., 2004).
GPCR-35 Agonists for Pain and Inflammatory Diseases : A study introduced N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent G Protein-Coupled Receptor-35 (GPR35) agonists, showing promise in treating pain, inflammatory, and metabolic diseases (Wei et al., 2018).
Material Science Applications
Oligobenzimidazoles : The synthesis and characterization of oligobenzimidazoles, which have been investigated for their electrochemical, electrical, optical, thermal, and rectification properties, demonstrate the utility of benzimidazole derivatives in material science, particularly in developing new materials with specific electronic and optical properties (Anand & Muthusamy, 2018).
Anticancer Applications
Inhibitors of Cancer Cell Proliferation : Benzimidazole derivatives, including the specified compound and its precursors, have been synthesized and evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation, indicating their potential as anticancer agents (Thimmegowda et al., 2008).
Potential Anticancer Agents : Another study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives revealed their significant anticancer activity, particularly against the A549 cell line, underscoring the therapeutic potential of benzimidazole derivatives in cancer treatment (Romero-Castro et al., 2011).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, some benzimidazole derivatives have shown inhibitory actions against certain bacterial strains . Another derivative was found to have anti-inflammatory activity .
Biochemical Pathways
It’s worth noting that benzimidazole derivatives have been found to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzimidazole derivatives have been reported to exert various biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide are not fully explored yet. Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, some benzimidazole derivatives have been found to activate human glucokinase, an enzyme involved in glucose metabolism
Cellular Effects
Benzimidazole derivatives have been reported to exhibit a broad spectrum of biological activities, influencing various cellular processes These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-14-11-9-13(10-12-14)20(25)24-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNRZEYELKGVFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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